molecular formula C10H10O3 B1360129 Methyl 3-(2-hydroxyphenyl)prop-2-enoate CAS No. 20883-98-1

Methyl 3-(2-hydroxyphenyl)prop-2-enoate

Cat. No. B1360129
Key on ui cas rn: 20883-98-1
M. Wt: 178.18 g/mol
InChI Key: YMXREWKKROWOSO-UHFFFAOYSA-N
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Patent
US06207686B1

Procedure details

A mixture of methyl 3-(2-hydroxyphenyl)acrylate (2.47 g) and 10% palladium on carbon (0.50 g) in methanol (30 ml) was stirred under hydrogen atmosphere for 3 hours. The mixture was filtered and the filtrate was evaporated under reduced pressure to afford methyl 3-(2-hydroxyphenyl)propionate (2.50 g).
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]=[CH:9][C:10]([O:12][CH3:13])=[O:11]>[Pd].CO>[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][C:10]([O:12][CH3:13])=[O:11]

Inputs

Step One
Name
Quantity
2.47 g
Type
reactant
Smiles
OC1=C(C=CC=C1)C=CC(=O)OC
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred under hydrogen atmosphere for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC1=C(C=CC=C1)CCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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